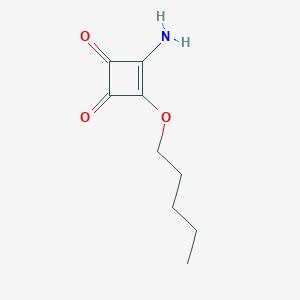
N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a heterocyclic compound that features a pyrazole ring fused with a benzamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and benzamide moieties endows it with unique chemical properties that can be exploited for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrazole or benzamide rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a ligand in biochemical assays, particularly in studies involving enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares a similar pyrazole core but includes a carbamothioyl group, which may alter its chemical and biological properties.
Uniqueness
N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzamide group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
122019-46-9 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
N-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c1-7-9(11(16)14-13-7)12-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15)(H2,13,14,16) |
InChI-Schlüssel |
GBFBJYWABPDRPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NN1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)



![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)



![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
